molecular formula C16H18N4O6 B11426861 dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426861
M. Wt: 362.34 g/mol
InChI Key: ZCPYGIIMLYVKKG-UHFFFAOYSA-N
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Description

Dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4,5-dicarboxylate core substituted at the N(1) position with a 2-[(2-ethoxyphenyl)amino]-2-oxoethyl group. This compound belongs to a class of triazole-based molecules synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or solvent-free click chemistry, as observed in analogous structures .

  • Core structure: The 1,2,3-triazole-4,5-dicarboxylate scaffold is common in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C16H18N4O6

Molecular Weight

362.34 g/mol

IUPAC Name

dimethyl 1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H18N4O6/c1-4-26-11-8-6-5-7-10(11)17-12(21)9-20-14(16(23)25-3)13(18-19-20)15(22)24-2/h5-8H,4,9H2,1-3H3,(H,17,21)

InChI Key

ZCPYGIIMLYVKKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4,5-DIMETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-DIMETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key features:

Compound Name Substituent at N(1) Ester Groups Synthesis Method Key Spectral Data (NMR) Bioactivity Reference
Dimethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6a) Benzothiazole-piperazine Methyl Solvent-free click chemistry δH 3.97, 4.00 ppm (ester CH3); δC 168.2–168.5 ppm (ester C=O) Anticancer (cell proliferation assay)
Diethyl 1-((4-methyl-2-phenyloxazolin-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Oxazoline-methyl-phenyl Ethyl 1,3-dipolar cycloaddition Not explicitly reported Antibacterial
Dimethyl 1-(2-(3-(2,3-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Dimethylphenyl urea Methyl CuAAC Not explicitly reported Discontinued (commercial intermediate)
Dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a) Phenyl-hydroxyethyl Methyl NaBH4 reduction of ketone δH 5.54 ppm (CH2); δC 198.6 ppm (ketone, pre-reduction) Model for regioselective reduction studies

Key Observations :

  • Substituent Diversity : The benzothiazole-piperazine group in compound 6a enhances anticancer activity, likely due to DNA intercalation or kinase inhibition . In contrast, the oxazoline derivative in shows antibacterial effects, suggesting substituent-dependent target specificity.
  • Synthetic Routes : Solvent-free click chemistry (3–12 hours) and CuAAC are predominant methods for triazole core formation , while post-functionalization (e.g., reduction in ) modifies side chains.

Spectral and Reactivity Comparisons

  • NMR Trends : The methyl ester protons in 6a resonate as singlets at δH 3.97–4.00 ppm, while ethyl esters (e.g., in compound 6b) show multiplets at δH 1.24–1.33 and 4.29–4.39 ppm . The target compound’s 2-ethoxyphenyl group would likely introduce aromatic protons near δH 6.5–7.5 ppm and an ethoxy signal at δH ~1.3–1.5 ppm (CH3) and δH ~4.0 ppm (OCH2).
  • Regioselective Reduction: In compound 1a (phenyl-ketone substituent), NaBH4 reduces the ketone to a hydroxy group, while DIBAH selectively reduces one ester .

Biological Activity

Dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a novel compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H20N4O4
  • Molecular Weight : 360.37 g/mol
  • CAS Number : Not specified in the available literature.

Triazole compounds are known for their ability to interact with various biological targets, primarily enzymes and receptors. The specific activity of this compound may involve:

  • Inhibition of Carbonic Anhydrase : Similar triazole derivatives have shown moderate inhibition of carbonic anhydrase II (CA-II), a critical enzyme involved in maintaining acid-base balance in tissues. The presence of polar groups in the triazole structure enhances binding affinity to the enzyme's active site .
  • Antimicrobial Activity : Triazoles are frequently investigated for their antimicrobial properties. They can disrupt fungal cell wall synthesis and inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Some triazole derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their chemical structure. Key factors include:

  • Substituents on the Triazole Ring : The presence of electron-donating or withdrawing groups can enhance or reduce biological activity.
  • Aromatic Rings : Substituents such as ethoxyphenyl groups can influence lipophilicity and overall pharmacokinetics.

A study on related triazole compounds indicated that modifications at specific positions could lead to improved inhibitory activity against CA-II with IC50 values ranging from 13.8 to 35.7 µM .

Biological Activity Data Table

Activity TypeTargetIC50 (µM)Reference
Carbonic Anhydrase InhibitionCA-II13.8 - 35.7
AntimicrobialVarious pathogensNot specifiedGeneral literature
Anti-inflammatoryInflammatory mediatorsNot specifiedGeneral literature

Case Studies and Research Findings

Several studies have explored the biological potential of triazole derivatives:

  • In Vitro Studies : Research has demonstrated that various triazole analogs exhibit significant inhibitory effects on CA-II compared to standard inhibitors like acetazolamide . These findings suggest that this compound may possess similar properties.
  • Antimicrobial Testing : Triazoles have been evaluated against fungal strains and bacteria, showing promising results in inhibiting growth and metabolism . While specific data on this compound is limited, its structural similarity to known active compounds implies potential effectiveness.
  • Inflammatory Response Modulation : Some studies indicate that triazoles can inhibit pro-inflammatory cytokines and pathways, suggesting a role in managing inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate, and how can yield be maximized?

Answer:
The synthesis involves multi-step reactions, often starting with the formation of a triazole core followed by functionalization. Key steps include:

  • Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole ring, using catalysts like copper(I) for regioselectivity .
  • Amidation/Coupling : Reaction of intermediates like 2-[(2-ethoxyphenyl)amino]-2-oxoethyl derivatives with the triazole core. Solvent choice (e.g., DMSO for solubility) and reflux durations (e.g., 18 hours for cyclization) are critical .
  • Purification : Use of water-ethanol crystallization to isolate the compound as a light-yellow powder (65% yield reported for analogous triazoles) .
    Optimization : Control reaction stoichiometry, use anhydrous conditions to avoid hydrolysis, and employ gradient chromatography for purity.

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm and triazole carbons at δ 140–150 ppm) .
  • X-ray Crystallography : Resolve bond angles (e.g., C1–N1–N2 = 110.18°) and torsion angles (e.g., C3–O2–C4–C5 = −165.55°) to confirm stereochemistry .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 432.1234 for analogous compounds) .

Advanced: How can contradictions in spectroscopic or biological activity data be resolved for structurally similar triazole derivatives?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, and IR) to resolve ambiguities. For example, crystallography can correct misassignments of NOE correlations in NMR .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or optimize geometries, comparing results with experimental data .
  • Biological Replicates : Perform dose-response assays in triplicate to account for variability in bioactivity studies (e.g., IC50_{50} values for enzyme inhibition) .

Advanced: What computational strategies can predict reaction pathways for modifying the triazole core or ethoxyphenyl substituent?

Answer:

  • Reaction Path Search : Employ quantum chemical calculations (e.g., via Gaussian or ORCA) to identify transition states and intermediates for substitutions or cyclizations .
  • Machine Learning : Train models on existing triazole reaction databases to predict optimal conditions (e.g., solvent, temperature) for new derivatives .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive algorithms, as practiced in the ICReDD framework .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound’s biological targets?

Answer:

  • Analog Synthesis : Prepare derivatives with variations in the ethoxyphenyl group (e.g., halogen substitutions) or ester moieties (e.g., ethyl vs. methyl) .
  • In Silico Docking : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., cytochrome P450), prioritizing analogs with high binding scores .
  • Biological Assays : Test inhibition of target proteins (e.g., kinases) using fluorescence polarization or SPR, correlating activity with substituent electronegativity .

Safety: What protocols are essential for handling iodinated or reactive intermediates during synthesis?

Answer:

  • Iodinated Compounds : Use fume hoods for volatile intermediates (e.g., iodoalkanes) and wear nitrile gloves to prevent skin absorption .
  • Waste Disposal : Segregate halogenated waste (e.g., iodine byproducts) according to EPA guidelines .
  • Emergency Preparedness : Maintain spill kits for reactive intermediates (e.g., acyl chlorides) and train researchers in neutralization protocols .

Advanced: How can heterogeneous catalysis or membrane technologies improve scalability of triazole syntheses?

Answer:

  • Catalyst Immobilization : Use polymer-supported Cu(I) catalysts to enhance recyclability and reduce metal contamination .
  • Membrane Reactors : Employ continuous-flow systems with ceramic membranes to separate intermediates, reducing reaction times (e.g., from 18 hours to 4 hours) .
  • Process Simulation : Optimize mass transfer using Aspen Plus simulations, particularly for exothermic steps like amidation .

Advanced: What strategies mitigate batch-to-batch variability in crystallinity or purity for this compound?

Answer:

  • Polymorph Screening : Use high-throughput crystallography to identify stable forms, adjusting antisolvents (e.g., tert-butyl methyl ether) during recrystallization .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of crystallization .
  • Design of Experiments (DoE) : Vary cooling rates and agitation speeds to map parameters influencing particle size distribution .

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